

An In-depth Technical Guide to (1,2,2-Trimethylpropyl)benzene

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Compound of Interest

Compound Name: (1,2,2-Trimethylpropyl)benzene

CAS No.: 19262-20-5

Cat. No.: B099719

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Abstract

This technical guide provides a comprehensive overview of **(1,2,2-Trimethylpropyl)benzene** (CAS No. 19262-20-5), a substituted aromatic hydrocarbon. This document elucidates the compound's chemical and physical properties, details a robust synthetic methodology via Friedel-Crafts alkylation, and explores its analytical characterization through spectroscopic techniques. Furthermore, potential applications in organic synthesis and drug discovery are discussed, drawing parallels with structurally related molecules. Safety protocols and toxicological considerations for handling this class of compounds are also thoroughly addressed. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this specific alkylbenzene.

Introduction

(1,2,2-Trimethylpropyl)benzene, also known as 2-Phenyl-3,3-dimethylbutane, is an organic compound characterized by a benzene ring substituted with a bulky, sterically hindered 1,2,2-trimethylpropyl group.^{[1][2]} Its structure presents a unique combination of aromaticity and a highly branched aliphatic moiety, which can impart specific physical and chemical properties.

While not as extensively studied as some common alkylbenzenes, its structural motifs are of interest in various fields of chemical research, including as a potential intermediate in organic synthesis and as a non-polar solvent. This guide aims to consolidate the available technical information on **(1,2,2-Trimethylpropyl)benzene**, providing a foundational resource for its synthesis, characterization, and potential utilization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(1,2,2-Trimethylpropyl)benzene** is presented in Table 1. These properties are essential for its handling, purification, and application in a laboratory or industrial setting.

Property	Value	Source(s)
CAS Number	19262-20-5	[1]
Molecular Formula	C ₁₂ H ₁₈	[1][2]
Molecular Weight	162.27 g/mol	[1][3]
IUPAC Name	(1,2,2-Trimethylpropyl)benzene	[1]
Synonyms	2-Phenyl-3,3-dimethylbutane	[1]
Appearance	Colorless liquid (predicted)	
Boiling Point	Not available	[4]
Melting Point	Not available	[4]
Density	Not available	[4]
LogP (Octanol-Water Partition Coefficient)	3.836	[2]
Exact Mass	162.140850574 Da	[2]

Synthesis and Manufacturing Processes

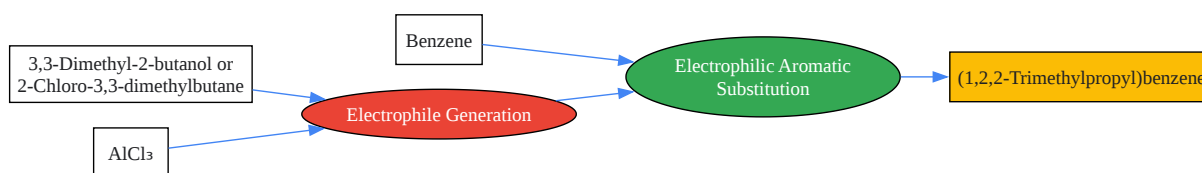
The most logical and established method for the synthesis of **(1,2,2-Trimethylpropyl)benzene** is through the Friedel-Crafts alkylation of benzene. This classic electrophilic aromatic

substitution reaction involves the reaction of an alkylating agent with benzene in the presence of a Lewis acid catalyst.

Underlying Principles of Friedel-Crafts Alkylation

The causality behind choosing Friedel-Crafts alkylation lies in its efficiency in forming carbon-carbon bonds between an aromatic ring and an alkyl group. The Lewis acid catalyst, typically aluminum chloride (AlCl_3), activates the alkylating agent by facilitating the formation of a carbocation or a polarized complex. This electrophile is then attacked by the electron-rich benzene ring, leading to the substitution of a proton with the alkyl group.

A critical consideration in Friedel-Crafts alkylation is the potential for carbocation rearrangement to form a more stable carbocation. However, in the synthesis of **(1,2,2-Trimethylpropyl)benzene** using a suitable precursor like 3,3-dimethyl-2-butanol or 2-chloro-3,3-dimethylbutane, the secondary carbocation initially formed is adjacent to a quaternary carbon, which can undergo a hydride shift to form a more stable tertiary carbocation. This rearrangement must be considered when selecting the starting materials and reaction conditions to ensure the desired product is obtained.



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Caption: Conceptual workflow of Friedel-Crafts alkylation for the synthesis of **(1,2,2-Trimethylpropyl)benzene**.

Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure for the synthesis of **(1,2,2-Trimethylpropyl)benzene**.

Materials:

- Benzene (anhydrous)
- 3,3-Dimethyl-2-butanol
- Anhydrous Aluminum Chloride (AlCl_3)
- Concentrated Sulfuric Acid (H_2SO_4) (alternative catalyst)
- Anhydrous Dichloromethane (DCM) (solvent)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous benzene (e.g., 100 mL).
- Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (e.g., 1.2 equivalents) in portions. Stir the resulting suspension.
- Addition of Alkylating Agent: Dissolve 3,3-dimethyl-2-butanol (e.g., 1 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred benzene/ AlCl_3 suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Quenching:** Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl.
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to yield pure **(1,2,2-Trimethylpropyl)benzene**.

Spectroscopic Analysis

While specific experimental spectra for **(1,2,2-Trimethylpropyl)benzene** are not readily available in public databases, its spectroscopic features can be predicted based on its structure and the known spectral properties of similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **(1,2,2-Trimethylpropyl)benzene** is expected to show distinct signals for the aromatic and aliphatic protons.

- **Aromatic Protons (7.0-7.3 ppm):** The five protons on the benzene ring will appear as a complex multiplet in this region.
- **Benzylic Proton (2.5-3.0 ppm):** The single proton on the carbon directly attached to the benzene ring (C1 of the propyl group) will likely appear as a quartet, being split by the adjacent methyl group.
- **Methyl Protons (Aliphatic, ~1.2 ppm):** The three protons of the methyl group at C1 of the propyl chain will likely appear as a doublet, being split by the benzylic proton.

- tert-Butyl Protons (Aliphatic, ~0.9 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

- Aromatic Carbons (125-145 ppm): The six carbons of the benzene ring will show several signals in this region. The carbon atom directly attached to the alkyl group will be distinct from the others.
- Benzylic Carbon (~45-55 ppm): The carbon atom of the alkyl chain directly bonded to the benzene ring.
- Quaternary Carbon of tert-Butyl Group (~30-40 ppm): The carbon atom at the center of the tert-butyl group.
- Methyl Carbons of tert-Butyl Group (~25-35 ppm): The three equivalent methyl carbons of the tert-butyl group.
- Methyl Carbon (Aliphatic, ~15-25 ppm): The methyl carbon at C1 of the propyl chain.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the aromatic ring and the C-H bonds.

- Aromatic C-H Stretch (3000-3100 cm⁻¹): Sharp, weak to medium bands characteristic of C-H bonds on a benzene ring.
- Aliphatic C-H Stretch (2850-2960 cm⁻¹): Strong, sharp bands corresponding to the C-H bonds of the methyl and tert-butyl groups.
- Aromatic C=C Bends (1450-1600 cm⁻¹): Several medium to strong bands in this region are indicative of the benzene ring.
- C-H Bends (1365-1465 cm⁻¹): Bending vibrations for the aliphatic C-H bonds.

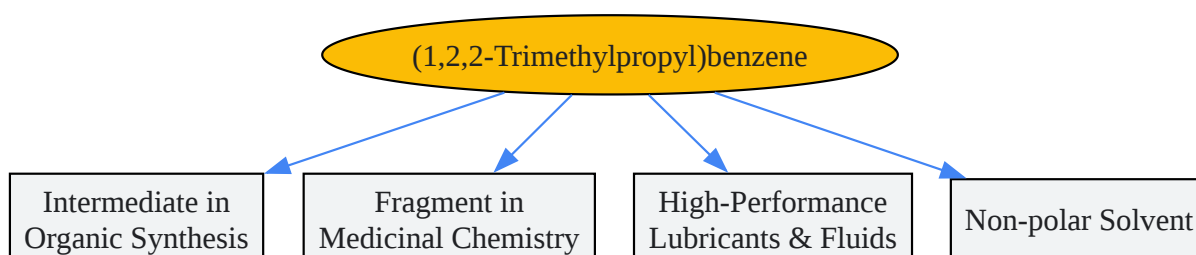
Mass Spectrometry

The NIST WebBook provides a mass spectrum for **(1,2,2-Trimethylpropyl)benzene**.^[1] The molecular ion peak (M^+) would be observed at $m/z = 162$. The fragmentation pattern would likely involve the loss of alkyl fragments, with a prominent peak corresponding to the stable benzylic carbocation.

Applications and Research Interest

While specific applications for **(1,2,2-Trimethylpropyl)benzene** are not widely documented, its structure suggests potential utility in several areas of chemical science.

- **Intermediate in Organic Synthesis:** Its sterically hindered nature can be exploited to direct reactions at specific positions on the benzene ring or to introduce a bulky, non-polar group into a larger molecule.
- **Fragment in Medicinal Chemistry:** The substituted benzene motif is a common scaffold in drug discovery. The bulky and lipophilic 1,2,2-trimethylpropyl group could be incorporated into drug candidates to modulate their pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity.
- **High-Performance Lubricants and Fluids:** Branched alkylbenzenes are known for their good thermal and oxidative stability, making them suitable for use as base oils in high-performance lubricants and hydraulic fluids. The structure of **(1,2,2-Trimethylpropyl)benzene** suggests it could possess similar properties.
- **Non-polar Solvent:** Due to its hydrocarbon nature, it can be used as a non-polar solvent in specific chemical reactions where its steric bulk might influence reaction outcomes.



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Sources

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